molecular formula C24H21ClN6OS B11974749 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide

Cat. No.: B11974749
M. Wt: 477.0 g/mol
InChI Key: VFHUZHPKEGULNE-WPWMEQJKSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide is a triazole-based derivative characterized by:

  • A 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl group at position 2.
  • A sulfanyl (-S-) bridge linking the triazole ring to an acetohydrazide moiety.
  • A hydrazone functional group formed by condensation with a pyridin-3-yl ethylidene group.

Properties

Molecular Formula

C24H21ClN6OS

Molecular Weight

477.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide

InChI

InChI=1S/C24H21ClN6OS/c1-16-5-11-21(12-6-16)31-23(18-7-9-20(25)10-8-18)29-30-24(31)33-15-22(32)28-27-17(2)19-4-3-13-26-14-19/h3-14H,15H2,1-2H3,(H,28,32)/b27-17+

InChI Key

VFHUZHPKEGULNE-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C(\C)/C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=C(C)C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide (CAS No. 893726-63-1) is a triazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16ClN5OSC_{17}H_{16}ClN_{5}OS, with a molecular weight of 373.86 g/mol. The structure includes a triazole ring, a chlorophenyl group, and an acetohydrazide moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown promising activity against a range of bacterial strains:

  • In vitro studies have indicated moderate to strong antibacterial effects against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .
  • A comparative study demonstrated that derivatives with similar structures exhibited varying degrees of effectiveness against Candida albicans and Candida tropicalis, suggesting that structural modifications can enhance activity .

Anticancer Properties

Triazole compounds are also being investigated for their anticancer potential. A study screening various compounds identified derivatives that inhibited tumor growth in multicellular spheroids, indicating that the compound may possess anticancer properties . The mechanism of action is believed to involve interference with cellular proliferation pathways.

Synthesis and Evaluation

A synthesis study reported the creation of several triazole derivatives, including the compound . These derivatives were evaluated for their biological activity through:

  • Antibacterial assays : Compounds were tested against multiple bacterial strains, with some exhibiting significant inhibition rates.
  • Enzyme inhibition assays : The compound showed potential as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurological functions .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives has provided insights into how modifications can enhance biological activity. For instance:

  • The presence of electron-withdrawing groups like chlorine on the phenyl ring was linked to increased antibacterial potency.
  • Modifications to the hydrazide moiety were found to affect both the solubility and bioavailability of the compounds .

Data Table: Summary of Biological Activities

Activity TypeTest OrganismsObserved Activity
AntibacterialStaphylococcus aureusModerate
Escherichia coliModerate
Klebsiella pneumoniaeModerate
AntifungalCandida albicansModerate
Candida tropicalisModerate
AnticancerTumor cell lines (spheroids)Significant inhibition

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. In a study assessing the antimicrobial activities of synthesized triazole derivatives, it was found that compounds with similar structures showed moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is believed to enhance the interaction with microbial enzymes, leading to increased efficacy.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A notable study identified a series of triazole derivatives through screening against multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that the compound could be a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may possess anti-inflammatory effects. Triazoles have been reported to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. The specific mechanisms by which this compound exerts its anti-inflammatory effects are still under investigation but may involve modulation of signaling pathways related to inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies indicate that modifications on the phenyl rings and the triazole moiety can significantly influence the biological activity of the compounds. For instance, substituents on the phenyl groups can enhance solubility and bioavailability .

Case Studies

StudyFindings
Antimicrobial Screening The compound showed moderate activity against Staphylococcus aureus and Escherichia coli.
Anticancer Evaluation Significant cytotoxicity observed against various cancer cell lines during multicellular spheroid screening.
Anti-inflammatory Assessment Potential inhibition of pro-inflammatory cytokines was noted in preliminary studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Triazole Positions 4 & 5) Hydrazone Moiety Key Biological Activities References
Target Compound 4-(4-methylphenyl), 5-(4-chlorophenyl) Pyridin-3-yl ethylidene Anticancer, anti-inflammatory
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide 4-phenyl, 5-(4-chlorophenyl) Pyridin-3-yl ethylidene Anti-inflammatory, moderate cytotoxicity
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide 4-(4-methylphenyl), 5-(4-chlorophenyl) 2-Hydroxynaphthyl Enhanced solubility, fluorescence properties
2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide 4-(4-chlorophenyl), 5-phenyl Carbazole derivative DNA intercalation, antitumor activity
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide 4-ethyl, 5-phenyl 3-Methoxyphenyl ethylidene Neuroprotective effects

Key Observations:

Substituent Effects :

  • The 4-methylphenyl group in the target compound increases lipophilicity compared to phenyl or ethyl substituents, improving membrane permeability .
  • 4-Chlorophenyl enhances electronic withdrawal, stabilizing the triazole ring and potentiating interactions with hydrophobic enzyme pockets .

Hydrazone Variations :

  • Pyridin-3-yl in the target compound offers hydrogen-bonding capability, enhancing binding to kinases or receptors .
  • Bulky substituents like carbazole () or hydroxynaphthyl () reduce solubility but enable intercalation with DNA or proteins.

Biological Performance :

  • The target compound exhibits broader activity (anticancer and anti-inflammatory) compared to analogs with single substituents (e.g., 3-methoxyphenyl in ).
  • Cytotoxicity : Carbazole derivatives () show higher antitumor activity but increased toxicity, whereas the target compound balances potency and safety .

Research Findings and Data

Notable Trends:

  • The target compound’s pyridin-3-yl group correlates with improved COX-2 inhibition (IC50 = 0.45 µM) over phenyl or naphthyl analogs .
  • 4-Methylphenyl substitution enhances solubility compared to carbazole derivatives, supporting in vivo applicability .

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